(2-Chloro-4-fluorophenyl)magnesium bromide
CAS No.: 1234212-37-3
Cat. No.: VC11658459
Molecular Formula: C6H3BrClFMg
Molecular Weight: 233.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234212-37-3 |
|---|---|
| Molecular Formula | C6H3BrClFMg |
| Molecular Weight | 233.75 g/mol |
| IUPAC Name | magnesium;1-chloro-3-fluorobenzene-6-ide;bromide |
| Standard InChI | InChI=1S/C6H3ClF.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |
| Standard InChI Key | NCKJSJZPRQDSGG-UHFFFAOYSA-M |
| SMILES | C1=CC(=CC(=[C-]1)Cl)F.[Mg+2].[Br-] |
| Canonical SMILES | C1=CC(=CC(=[C-]1)Cl)F.[Mg+2].[Br-] |
Introduction
(2-Chloro-4-fluorophenyl)magnesium bromide is an organomagnesium compound, specifically a Grignard reagent, with the chemical formula C₆H₃BrClFMg. It is characterized by the presence of chloro and fluoro substituents on a phenyl ring, which significantly influences its reactivity and applications in organic synthesis. This compound is widely used in various synthetic pathways due to its ability to act as a nucleophile, facilitating the formation of carbon-carbon bonds.
Chemical Formula and Molecular Weight
Synthesis
The synthesis of (2-chloro-4-fluorophenyl)magnesium bromide typically involves the reaction of 2-chloro-4-fluorobromobenzene with magnesium in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). This method allows for high yields of the desired compound when performed under controlled conditions.
Applications in Organic Synthesis
As a Grignard reagent, (2-chloro-4-fluorophenyl)magnesium bromide readily participates in nucleophilic addition reactions. It can react with carbonyl compounds to form alcohols upon hydrolysis. Additionally, it can undergo coupling reactions with electrophiles, such as alkyl halides or other aryl halides, contributing to the synthesis of more complex organic molecules.
Reactivity and Interaction Studies
The presence of both chloro and fluoro groups on the phenyl ring enhances the reactivity of (2-chloro-4-fluorophenyl)magnesium bromide compared to other Grignard reagents. These substituents can act as electron-withdrawing groups, which may improve the compound's interaction with biological targets.
Safety and Handling
Handling (2-chloro-4-fluorophenyl)magnesium bromide requires caution due to its reactivity and potential hazards. It is typically stored in anhydrous solvents to prevent decomposition and should be handled under inert conditions to avoid exposure to air and moisture.
Comparison with Similar Compounds
Both compounds share similar structures but differ in the position of the chloro substituent on the phenyl ring. This difference can affect their reactivity and applications in organic synthesis.
Research Findings and Future Directions
Research on (2-chloro-4-fluorophenyl)magnesium bromide focuses on its reactivity with various electrophiles and its role in forming intermediates crucial for further synthetic transformations. The unique combination of electron-withdrawing and electron-donating groups enhances its reactivity and potential biological activity, making it an interesting candidate for further research into its interaction mechanisms.
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